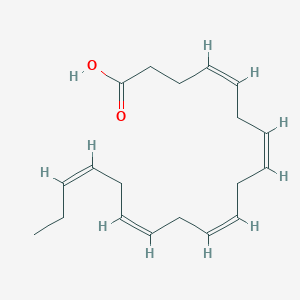

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

Description

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAUPPSWATCTQ-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling a Rare Omega-3 Fatty Acid: A Technical Guide to 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

An In-depth Examination of a C19:5 Polyunsaturated Fatty Acid Intermediate

For researchers, scientists, and professionals in drug development, the exploration of novel fatty acids is a critical frontier in understanding lipid metabolism and identifying potential therapeutic agents. This technical guide delves into the discovery and characteristics of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid, a rare C19:5 n-3 polyunsaturated fatty acid (PUFA). While not as widely studied as its longer-chain counterparts like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), its unique structure as an odd-chain fatty acid suggests a specialized role in biochemical pathways.

Discovery and Origins: An Intermediate in Biosynthesis

The initial identification of this compound is not characterized by a singular "discovery" event in the traditional sense of isolating a novel natural product. Instead, its existence has been elucidated through the comprehensive study of fatty acid biosynthesis and metabolism. Evidence suggests that this C19:5 fatty acid emerges as a byproduct or intermediate in both biological and synthetic chemical processes.

One key context for its appearance is as a byproduct in the chemical synthesis of other polyunsaturated fatty acids. For instance, it has been identified as a byproduct during the synthesis of 4(Z),7(Z),10(Z),13(Z)-hexadecatetraenoic acid methyl ester[1]. This indicates that under certain chemical conditions, the elongation and desaturation processes can lead to the formation of this unusual 19-carbon chain.

From a biological perspective, while not a major component of most lipid profiles, its structure is consistent with its potential role as a transient intermediate in the complex pathways of omega-3 fatty acid metabolism. The established pathways for the biosynthesis of long-chain PUFAs like docosapentaenoic acid (DPA) and DHA involve a series of elongation and desaturation steps acting on shorter-chain precursors like alpha-linolenic acid (ALA)[2][3]. It is plausible that alternative enzymatic activities, such as a single-carbon chain shortening (alpha-oxidation) of a C20:5 precursor (EPA), could lead to the formation of this C19:5 fatty acid.

Physicochemical Properties and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the table below. This information is critical for its identification, purification, and further experimental investigation.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₈O₂ | [4] |

| Molecular Weight | 288.43 g/mol | [4] |

| CAS Number | 136156-13-3 | [1][4] |

| Appearance | Liquid | [4] |

| Purity | >95% (as commercially available) | [4] |

| Storage | Freezer (-20°C) | [4] |

| Solubility | In solution (e.g., ethanol) | [1] |

Experimental Protocols

Due to the limited number of studies focused specifically on this fatty acid, detailed experimental protocols for its de novo synthesis or isolation from natural sources are not widely published. However, based on established methodologies for fatty acid research, the following protocols can be adapted.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol outlines the general procedure for the identification of this compound in a complex lipid mixture after conversion to its fatty acid methyl ester (FAME).

-

Lipid Extraction: Extract total lipids from the sample using the Folch method (chloroform:methanol, 2:1 v/v).

-

Transesterification: Prepare FAMEs by treating the lipid extract with a solution of methanolic HCl or BF₃-methanol at 60-80°C for 1-2 hours.

-

Purification: Purify the FAMEs using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

GC-MS Analysis:

-

Column: Use a polar capillary column suitable for FAME separation (e.g., BPX70).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).

-

Carrier Gas: Helium.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

-

Identification: Identify the FAME of this compound by comparing its retention time and mass spectrum with that of an authentic standard.

Protocol 2: General Scheme for Chemical Synthesis

The chemical synthesis of polyunsaturated fatty acids is a complex process often involving multiple steps of building blocks assembly and stereospecific reactions. A plausible synthetic route for this compound would likely involve the coupling of smaller, unsaturated fragments via Wittig reactions or other carbon-carbon bond-forming reactions, followed by functional group manipulations to yield the final carboxylic acid. The generation of this specific fatty acid as a byproduct suggests that side reactions or impurities in starting materials during the synthesis of other PUFAs can lead to its formation.

Putative Biosynthetic Pathway and Signaling

While a definitive and exclusive signaling pathway for this compound has not been elucidated, its structural similarity to other n-3 PUFAs suggests it could potentially interact with the same enzymatic machinery and signaling cascades. The diagram below illustrates a hypothetical position of this C19:5 fatty acid within the broader context of omega-3 fatty acid metabolism.

Caption: Hypothetical position of C19:5n-3 in omega-3 fatty acid metabolism.

This diagram illustrates the established "Sprecher pathway" for DHA synthesis and proposes a hypothetical alpha-oxidation step from EPA that could lead to the formation of the C19:5 fatty acid. As an n-3 PUFA, it is conceivable that it could serve as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, potentially leading to the formation of novel bioactive lipid mediators, though this remains to be experimentally verified.

Future Directions and Research Opportunities

The relative obscurity of this compound presents a unique opportunity for novel research. Key areas for future investigation include:

-

Natural Occurrence: Comprehensive lipidomic analyses of various marine and terrestrial organisms to determine if this fatty acid is present in detectable quantities in nature.

-

Biosynthetic Origin: Elucidation of the specific enzymatic pathways responsible for its formation in biological systems.

-

Biological Activity: Investigation of its effects on cellular signaling, inflammation, and other physiological processes. This includes its potential role as a precursor to novel specialized pro-resolving mediators (SPMs).

-

Pharmacological Potential: Assessment of its therapeutic potential in the context of inflammatory diseases, metabolic disorders, and other conditions where omega-3 fatty acids have shown promise.

The study of this rare C19:5 n-3 fatty acid is in its infancy. Further research is warranted to fully understand its origins, metabolism, and potential biological significance, which may open new avenues for nutritional science and drug development.

References

Unveiling the Obscure: A Technical Guide to the Natural Sources of C19:5 Polyunsaturated Fatty Acids

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of natural sources of C19:5 polyunsaturated fatty acids (PUFAs). Tailored for researchers, scientists, and drug development professionals, this document delves into the known biological reservoirs of these rare fatty acids, details the methodologies for their study, and explores their potential biological significance.

Introduction: The Enigma of C19:5 Polyunsaturated Fatty Acids

Polyunsaturated fatty acids (PUFAs) are crucial components of cellular membranes and precursors to a vast array of signaling molecules. While even-chain PUFAs like eicosapentaenoic acid (EPA; 20:5) and docosahexaenoic acid (DHA; 22:6) are well-studied for their profound health benefits, odd-chain PUFAs, particularly the highly unsaturated C19:5, remain largely enigmatic. These molecules represent a frontier in lipid research, with their unique structures suggesting novel biological activities and therapeutic potential. This guide aims to consolidate the disparate information available on the natural origins of C19:5 PUFAs, providing a foundational resource for their further investigation and exploitation.

Natural Sources of C19:5 Polyunsaturated Fatty Acids

Current research points towards marine invertebrates, particularly sponges, as the primary, albeit rare, natural sources of C19:5 PUFAs. These fatty acids often belong to a unique structural class known as non-methylene-interrupted (NMI) fatty acids, where the double bonds are not separated by the typical single methylene group. This structural feature confers distinct chemical and biological properties.

Marine Sponges: A Reservoir of Novel Lipids

Sponges (Phylum Porifera) are renowned for their chemical diversity, producing a plethora of secondary metabolites with potent biological activities. Their complex symbiotic relationships with microorganisms are thought to contribute to this vast chemical repertoire. Several studies have identified unusual and very-long-chain fatty acids (VLCFAs) in sponges, including odd-chain and NMI PUFAs.

While quantitative data for C19:5 remains exceptionally scarce in publicly available literature, the consistent discovery of novel long-chain PUFAs in sponges, particularly from the class Demospongiae, strongly suggests they are the most promising candidates for harboring C19:5. For instance, studies on the fatty acid profiles of various marine sponges have revealed a predominance of unusual fatty acids, some with chain lengths extending beyond C30. The presence of a Δ19-desaturase activity has been identified in freshwater sponges, indicating the enzymatic machinery for modifying the terminal end of long-chain fatty acids exists in this phylum.

Table 1: Qualitative Occurrence of Unusual PUFAs in Marine Sponges

| Sponge Genus/Species | Unusual Fatty Acid Characteristics | Citation |

| Haliclona sp. | Contains a variety of long-chain and polyacetylenic fatty acids. | [1] |

| Axinella corrugata | High content of odd-chain fatty acids. | [2] |

| General Demospongiae | Presence of "demospongic acids," which are very-long-chain Δ5,9 PUFAs. | [3] |

Note: This table highlights the potential for finding C19:5 in these organisms due to their known production of other unusual fatty acids. Direct quantitative data for C19:5 is not yet available in the cited literature.

Marine Microalgae: The Primary Producers

Microalgae are the foundational producers of most PUFAs in the marine food web.[4] While typically known for producing even-chain PUFAs like EPA and DHA, the vast biodiversity of microalgae presents a potential, yet underexplored, source of odd-chain PUFAs. Some species are known to produce odd-chain saturated and monounsaturated fatty acids, suggesting that the biosynthetic pathways for creating odd-chain precursors exist. Further high-throughput screening of diverse microalgal species is warranted to identify potential C19:5 producers.

Experimental Protocols for the Study of C19:5 PUFAs

The investigation of rare fatty acids like C19:5 requires robust and sensitive analytical techniques. The following section outlines the key experimental protocols for the extraction, identification, and quantification of these molecules from biological samples.

Lipid Extraction

A crucial first step is the efficient extraction of total lipids from the source organism. The Folch and Bligh & Dyer methods are standard procedures, with modifications often required depending on the sample matrix.

Protocol 1: Modified Bligh & Dyer Lipid Extraction for Marine Invertebrates

-

Homogenization: Homogenize a known weight of lyophilized and ground tissue in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water, v/v/v), inducing phase separation.

-

Lipid Recovery: Centrifuge the mixture to facilitate phase separation. The lower chloroform layer, containing the total lipids, is carefully collected.

-

Drying and Quantification: The solvent is evaporated under a stream of nitrogen, and the total lipid extract is weighed.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, the extracted fatty acids must be derivatized to their corresponding fatty acid methyl esters (FAMEs).

Protocol 2: Transesterification to FAMEs

-

Saponification: Dissolve the lipid extract in a known volume of toluene and add a methanolic solution of sodium hydroxide. Heat the mixture to saponify the fatty acid esters.

-

Methylation: Add boron trifluoride in methanol (BF3-MeOH) and heat to methylate the free fatty acids.

-

Extraction: After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.

-

Purification: The hexane layer is collected and may be further purified using solid-phase extraction (SPE) if necessary.

Identification and Quantification by Gas Chromatography (GC)

GC coupled with a flame ionization detector (GC-FID) is the standard method for quantifying known FAMEs. For the identification of novel or unknown fatty acids like C19:5, GC coupled with mass spectrometry (GC-MS) is essential.

GC-FID/MS Conditions:

-

Column: A polar capillary column (e.g., BPX70 or SP-2560) is typically used for the separation of FAMEs.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is crucial for resolving complex mixtures of FAMEs. A typical program might start at a low temperature (e.g., 60°C), ramp up to an intermediate temperature (e.g., 180°C) at a moderate rate, and then ramp up to a final temperature (e.g., 240°C) at a slower rate to resolve long-chain PUFAs.

-

Identification (GC-MS): Mass spectra of unknown peaks are compared with commercial libraries (e.g., NIST, Wiley) and published spectra of known fatty acids. For novel structures, further analysis of the fragmentation patterns is required.

-

Quantification (GC-FID): The peak area of each FAME is compared to the peak area of an internal standard (e.g., C19:0 or C23:0 FAME) of a known concentration.

Potential Signaling Pathways and Biological Activities

While no signaling pathways have been definitively elucidated for C19:5 PUFA, we can extrapolate potential roles based on the known functions of other PUFAs, particularly NMI-PUFAs.

Incorporation into Cellular Membranes

Like other PUFAs, C19:5 is likely incorporated into the phospholipids of cellular membranes, where it can influence membrane fluidity, lipid raft formation, and the function of membrane-bound proteins. The unusual non-methylene-interrupted structure may confer increased resistance to lipid peroxidation compared to methylene-interrupted PUFAs.

Precursor to Bioactive Metabolites

PUFAs are precursors to a class of signaling molecules called oxylipins (e.g., prostaglandins, leukotrienes), which are potent regulators of inflammation and immunity. It is plausible that C19:5 can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce novel, odd-chain oxylipins with unique biological activities.

Potential Therapeutic Effects

Research on other NMI-PUFAs has revealed a range of promising biological activities, including anti-inflammatory and cytotoxic effects.[5] It is conceivable that C19:5 and its derivatives could exhibit similar properties, making them interesting candidates for drug discovery programs, particularly in the areas of oncology and inflammatory diseases.

Conclusion and Future Directions

The study of C19:5 polyunsaturated fatty acids is a nascent field with significant potential. While their natural sources appear to be rare, the unique structural features of these molecules suggest they may possess novel biological functions. Marine invertebrates, especially sponges, represent the most promising avenue for the discovery and isolation of C19:5. Future research should focus on:

-

Targeted Screening: Comprehensive lipidomic analysis of a wider range of marine organisms, particularly from underexplored environments, is needed to identify rich sources of C19:5.

-

Biosynthetic Pathway Elucidation: Understanding the enzymatic machinery responsible for the synthesis of odd-chain and NMI-PUFAs will be crucial for their potential biotechnological production.

-

Biological Function and Therapeutic Potential: In-depth studies are required to determine the specific biological roles of C19:5 and its metabolites and to evaluate their efficacy in models of human disease.

This technical guide provides a solid foundation for researchers embarking on the exciting journey of exploring the world of C19:5 polyunsaturated fatty acids. The insights gained from such research have the potential to open up new avenues for the development of novel therapeutics and nutraceuticals.

References

The Modern Researcher's Guide to Odd-Chain Polyunsaturated Fatty Acid Biosynthesis

A Technical Whitepaper for Advanced Applications in Research and Drug Development

The burgeoning field of lipidomics has cast a spotlight on odd-chain polyunsaturated fatty acids (OC-PUFAs), a class of lipids once considered minor players in cellular metabolism. Emerging evidence of their roles in metabolic health, signaling, and as potential therapeutic agents has fueled a surge in research dedicated to understanding and harnessing their biosynthesis. This technical guide provides an in-depth exploration of the core pathways, enzymatic machinery, and metabolic engineering strategies for the production of OC-PUFAs, tailored for researchers, scientists, and drug development professionals.

The Core Pathway: A Propionyl-CoA Beginning

Unlike their even-chain counterparts, which are initiated by the two-carbon acetyl-CoA, the biosynthesis of all odd-chain fatty acids (OCFAs) commences with the three-carbon primer, propionyl-CoA.[1] This fundamental difference is the cornerstone of OCFA and subsequent OC-PUFA synthesis. The fatty acid synthase (FAS) complex utilizes propionyl-CoA as the starter unit, followed by sequential additions of two-carbon units from malonyl-CoA, leading to the formation of saturated OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[2][3]

The generation of the crucial precursor, propionyl-CoA, can be achieved through several metabolic routes, which present key targets for metabolic engineering.

Propionyl-CoA Biosynthetic Pathways

A variety of pathways can be engineered or exploited to increase the intracellular pool of propionyl-CoA, thereby driving flux towards OCFA synthesis. These include:

-

The Aspartate/α-Ketobutyrate Pathway: This pathway starts from the central metabolite oxaloacetate, which is converted through a series of enzymatic steps involving aspartate and threonine to produce α-ketobutyrate. The pyruvate dehydrogenase (PDH) complex can then convert α-ketobutyrate to propionyl-CoA.[4]

-

Amino Acid Catabolism: The breakdown of amino acids such as valine, isoleucine, methionine, and threonine can also generate propionyl-CoA.[5]

-

Beta-Oxidation of Even-Chain Fatty Acids: While primarily a catabolic process, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[6]

-

Exogenous Precursor Supplementation: A common laboratory and industrial strategy involves feeding cultures with propionate, which is then activated to propionyl-CoA by propionyl-CoA synthetase.[3]

From Saturated to Unsaturated: The Role of Desaturases and Elongases

The synthesis of OC-PUFAs from saturated OCFAs mirrors the pathways for even-chain PUFA production, involving a series of desaturation and elongation steps.

-

Desaturases introduce double bonds at specific positions in the fatty acyl chain. These enzymes exhibit varying substrate specificities, and the expression of heterologous desaturases is a common strategy to produce novel PUFAs.

-

Elongases extend the carbon chain of fatty acids by two carbons, utilizing malonyl-CoA as the donor.

The interplay between these two enzyme families determines the final structure of the OC-PUFA. For instance, to produce a C21 OC-PUFA, a C15 or C17 saturated OCFA would undergo multiple rounds of desaturation and elongation.

Quantitative Data on OCFA and OC-PUFA Production

Metabolic engineering efforts have significantly increased the production of OCFAs and OC-PUFAs in various microbial hosts. The following tables summarize key quantitative data from published studies.

Table 1: OCFA and OC-PUFA Titers in Engineered Microorganisms

| Microorganism | Engineering Strategy | Key Gene(s) Modified | Precursor(s) | OCFA/OC-PUFA Titer (g/L) | Reference |

| Yarrowia lipolytica | De novo synthesis via threonine pathway | Overexpression of 7 genes in threonine biosynthesis | Glucose | 0.36 (total OCFAs) | |

| Yarrowia lipolytica | Propionate utilization and pathway engineering | phd1Δ, mfe1Δ, tgl4Δ, GPD1↑, DGA2↑, PCT↑ | Propionate, Acetate | 1.87 (total OCFAs) | [7] |

| Schizochytrium sp. | NADPH supply and relief of ACC feedback inhibition | malic enzyme↑, ELO3↑ | Glucose | 3.32 (total OCFAs) | [8] |

Table 2: Fatty Acid Profiles of Engineered Yarrowia lipolytica

| Strain | Relevant Genotype | Precursor(s) | C15:0 (% of total FAs) | C17:0 (% of total FAs) | C17:1 (% of total FAs) | Total OCFAs (% of total FAs) | Reference |

| Wild-Type | - | Glucose | 0.3 | 0.5 | 0.04 | 0.84 | |

| Engineered | Full threonine pathway overexpression | Glucose | 1.2 | 2.5 | 0.16 | 3.86 | |

| Wild-Type | - | Propionate | - | - | - | 28.3 | [5] |

| Engineered | phd1Δ | Propionate | - | - | - | 46.8 | [5] |

| Engineered | Obese strain with PCT overexpression | Propionate, Acetate | - | - | >45 | 65.9 | [7][9] |

Experimental Protocols

Lipid Extraction from Microbial Cells (Bligh-Dyer Method)

This protocol is a widely used method for extracting total lipids from microbial biomass.[8][10]

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

Lyophilized microbial cell pellet

-

Glass centrifuge tubes with Teflon-lined caps

-

Homogenizer or sonicator

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh approximately 10-20 mg of lyophilized cell pellet into a glass centrifuge tube.

-

Add 1 mL of methanol and vortex thoroughly to resuspend the cells.

-

Add 0.5 mL of chloroform and vortex for 1 minute.

-

Add 0.4 mL of deionized water and vortex for 1 minute. The mixture should become a single phase.

-

To induce phase separation, add an additional 0.5 mL of chloroform and 0.5 mL of deionized water. Vortex for 2 minutes.

-

Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer to a new pre-weighed glass tube.

-

Re-extract the remaining aqueous and solid phases with 1 mL of chloroform. Vortex, centrifuge, and pool the lower organic phase with the first extract.

-

Evaporate the solvent from the pooled organic phases under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Determine the dry lipid weight and resuspend in a known volume of chloroform or hexane for storage at -20°C.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

Fatty acids are derivatized to their more volatile methyl esters for analysis by gas chromatography.[11][12]

Materials:

-

Lipid extract

-

Methanolic HCl (e.g., 5% v/v) or Boron trifluoride-methanol solution (BF3-methanol, 14%)

-

Hexane or petroleum ether

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Glass reaction vials with Teflon-lined caps

-

Heating block or water bath

-

Vortex mixer

-

GC vials

Procedure:

-

Transfer the dried lipid extract to a glass reaction vial.

-

Add 1 mL of methanolic HCl or BF3-methanol solution.

-

Add an internal standard (e.g., a known amount of C19:0) for quantification.

-

Cap the vial tightly and heat at 80-100°C for 1-2 hours.

-

Cool the reaction vial to room temperature.

-

Add 1 mL of hexane or petroleum ether and 0.5 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute to extract the FAMEs into the upper organic layer.

-

Centrifuge briefly to aid phase separation.

-

Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried FAMEs solution to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This protocol provides a general framework for the analysis of FAMEs. Specific parameters may need to be optimized for the instrument and column used.[13][14]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., a polar column like a FAMEWAX or a biscyanopropyl phase column)

Typical GC Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp to 180°C at 10°C/min

-

Ramp to 240°C at 4°C/min, hold for 10 minutes

-

-

Split Ratio: 10:1 to 50:1, depending on sample concentration

Typical MS Parameters:

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Range: m/z 50-550

-

Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification of specific FAMEs.

Data Analysis:

-

Identify individual FAMEs by comparing their retention times and mass spectra to those of authentic standards and libraries (e.g., NIST).

-

Quantify each FAME by integrating the peak area and comparing it to the peak area of the internal standard.

In Vitro Fatty Acid Desaturase Activity Assay

This assay measures the conversion of a radiolabeled fatty acid substrate to its desaturated product by a microsomal enzyme preparation.[11]

Materials:

-

Microsomal fraction prepared from cells expressing the desaturase of interest

-

Radiolabeled fatty acid substrate (e.g., [1-14C]-linoleic acid)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.2)

-

Cofactors: NADH or NADPH, ATP, Coenzyme A, MgCl2

-

Reaction termination solution (e.g., 2 M KOH in ethanol)

-

Organic solvents for extraction (e.g., diethyl ether)

-

HPLC system for separation of fatty acids

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cofactors, and microsomal protein (e.g., 100 µg).

-

Initiate the reaction by adding the radiolabeled fatty acid substrate.

-

Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the termination solution.

-

Saponify the lipids by heating at 70°C for 30 minutes.

-

Acidify the mixture to protonate the fatty acids.

-

Extract the fatty acids with an organic solvent.

-

Separate the substrate and product fatty acids using HPLC.

-

Collect the fractions corresponding to the substrate and product peaks.

-

Quantify the radioactivity in each fraction using a liquid scintillation counter.

-

Calculate the enzyme activity as pmol of product formed per minute per mg of protein.

Metabolic Engineering Workflow for OC-PUFA Production

The rational design of microbial cell factories for high-yield OC-PUFA production follows a systematic workflow.

This workflow involves selecting a suitable host organism, designing the biosynthetic pathway, sourcing and optimizing genes, constructing the engineered strain, optimizing fermentation conditions, and analyzing the product profile, followed by iterative cycles of improvement.

Conclusion

The biosynthesis of odd-chain polyunsaturated fatty acids is a rapidly advancing field with significant potential for the development of novel therapeutics, nutraceuticals, and specialty chemicals. A thorough understanding of the underlying biochemical pathways, coupled with advanced metabolic engineering strategies and robust analytical techniques, is crucial for unlocking the full potential of these unique molecules. This guide provides a comprehensive technical foundation for researchers and developers to accelerate their efforts in this exciting area of lipid science.

References

- 1. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genetic engineering of Yarrowia lipolytica for enhanced production of trans-10, cis-12 conjugated linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid production in Schizochytrium sp.: Involvement of a polyunsaturated fatty acid synthase and a type I fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering precursor pools for increasing production of odd-chain fatty acids in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic engineering to enhance biosynthesis of both docosahexaenoic acid and odd-chain fatty acids in Schizochytrium sp. S31 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Engineering of Yarrowia lipolytica for Conversion of Waste Cooking Oil into Omega-3 Eicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic engineering to enhance biosynthesis of both docosahexaenoic acid and odd-chain fatty acids in Schizochytrium sp. S31 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid Readjustment in Yarrowia lipolytica Odd-Chain Fatty Acids Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Δ-6 desaturase activity assay [bio-protocol.org]

- 12. Characterization of Three Types of Elongases from Different Fungi and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Metabolic engineering of microorganisms to produce omega-3 very long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Role of 4,7,10,13,16-Docosapentaenoic Acid (n-6)

A Note on the Target Compound: Initial research indicates a significant scarcity of in-depth biological data specifically for 4,7,10,13,16-nonadecapentaenoic acid. Therefore, this guide will focus on the closely related and well-characterized C22 polyunsaturated fatty acid, 4,7,10,13,16-docosapentaenoic acid (DPA n-6) , for which substantial scientific literature is available. DPA (n-6) shares a similar naming convention and is a crucial player in fatty acid metabolism.

Introduction

4,7,10,13,16-Docosapentaenoic acid (DPA n-6), a 22-carbon omega-6 polyunsaturated fatty acid (PUFA), is an important intermediate in the metabolic pathway of essential fatty acids. While not as extensively studied as arachidonic acid (ARA) or the omega-3 fatty acid docosahexaenoic acid (DHA), DPA (n-6) plays a significant role in cellular lipid composition and metabolism. This technical guide provides a comprehensive overview of its biosynthesis, metabolism, and known biological functions, tailored for researchers, scientists, and drug development professionals.

Biosynthesis and Metabolism

The synthesis of DPA (n-6) is a multi-step process involving both microsomal and peroxisomal enzymes. It is not obtained directly from the diet in significant amounts but is synthesized endogenously from the essential fatty acid linoleic acid (18:2 n-6).

The established metabolic pathway for the formation of 4,7,10,13,16-docosapentaenoic acid (22:5 n-6) from 7,10,13,16-docosatetraenoic acid (22:4 n-6) is as follows: 7,10,13,16-22:4 → 9,12,15,18-24:4 → 6,9,12,15,18-24:5 → 4,7,10,13,16-22:5.[1][2] This pathway highlights a series of elongation and desaturation reactions.

A key aspect of DPA (n-6) regulation is its preferential movement out of peroxisomes for esterification into phospholipids, rather than undergoing further degradation through β-oxidation.[1][2] This is particularly true for fatty acids with their first double bond at the fourth position.[1][2]

Signaling and Metabolic Pathways

The biosynthesis of DPA (n-6) is intricately linked with the metabolism of other polyunsaturated fatty acids. The pathway involves a series of enzymatic steps, including elongation and desaturation, occurring in different cellular compartments.

Quantitative Data

The metabolic fate of DPA (n-6) and its precursors is influenced by the rates of enzymatic reactions, particularly esterification into phospholipids.

| Fatty Acid | Rate of Esterification into 1-acyl-sn-glycero-3-phosphocholine (nmol/min per mg of microsomal protein) |

| 4,7,10,13,16-Docosapentaenoic acid (22:5 n-6) | 135[1][2] |

| 7,10,13,16-Docosatetraenoic acid (22:4 n-6) | 18[1][2] |

| 5,8,11,14-Eicosatetraenoic acid (Arachidonic Acid, 20:4 n-6) | 160[1][2] |

Table 1: Comparative Rates of Esterification of Various Polyunsaturated Fatty Acids. This table clearly shows that DPA (n-6) is readily esterified into phospholipids, at a rate significantly higher than its precursor, adrenic acid, and comparable to that of arachidonic acid.

Experimental Protocols

The elucidation of the DPA (n-6) biosynthetic pathway has been made possible through a series of in vitro experiments using radiolabeled fatty acid precursors.

General Experimental Workflow for Studying Fatty Acid Metabolism

Key Methodological Details

-

Substrates: Experiments have utilized [1-¹⁴C]- and [3-¹⁴C]-labeled fatty acid precursors, such as 7,10,13,16-docosatetraenoic acid and its elongated and desaturated products.[1][2]

-

Cellular Fractions: Rat liver microsomes and peroxisomes are commonly used as sources of the necessary enzymes for fatty acid metabolism.[1][2]

-

Incubation Conditions: Incubations are typically carried out in the presence of necessary co-factors for the enzymatic reactions. The inclusion of an acyl acceptor like 1-acyl-sn-glycero-3-phosphocholine (1-acyl-GPC) is crucial for studying esterification.[1][2]

-

Analysis: High-performance liquid chromatography (HPLC) is a key technique for separating the different fatty acid metabolites, allowing for their identification and quantification based on their radioactivity.

Biological Role and Significance

The biological role of DPA (n-6) is an area of ongoing research. Its high rate of incorporation into phospholipids suggests a structural role in cell membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins.

While arachidonic acid is a well-known precursor for pro-inflammatory eicosanoids, the role of DPA (n-6) in inflammatory signaling is less clear. Some studies suggest it can be retroconverted to arachidonic acid, thereby contributing to the pool of eicosanoid precursors. Further research is needed to fully understand the specific signaling molecules derived from DPA (n-6) and their physiological effects.

Conclusion and Future Directions

4,7,10,13,16-Docosapentaenoic acid (n-6) is a significant, albeit often overlooked, component of the omega-6 fatty acid metabolic pathway. Its biosynthesis is tightly regulated, with a notable preference for incorporation into cellular lipids over degradation. This suggests an important structural or modulatory role within cell membranes.

For researchers and drug development professionals, understanding the nuances of DPA (n-6) metabolism is critical. Targeting the enzymes involved in its synthesis or esterification could offer novel therapeutic avenues for conditions where fatty acid metabolism is dysregulated. Future research should focus on elucidating the specific signaling pathways in which DPA (n-6) and its metabolites are involved, and their impact on health and disease. The development of specific analytical methods to distinguish and quantify DPA (n-6) from other isomers will be paramount in advancing our understanding of this intriguing polyunsaturated fatty acid.

References

Unraveling the Structure of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the unusual C19 polyunsaturated fatty acid (PUFA), 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid. This document details the spectroscopic methods and experimental protocols integral to confirming its molecular structure and explores its context within the broader landscape of PUFA signaling pathways.

Chemical Identity and Properties

This compound, a C19:5 n-3 fatty acid, is characterized by a 19-carbon chain with five cis double bonds. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₈O₂ |

| Molecular Weight | 288.43 g/mol |

| CAS Number | 136156-13-3 |

| Systematic Name | (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoic acid |

| Smiles | CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

This fatty acid has been identified as a byproduct in the synthesis of deuterated docosahexaenoic acid (DHA-d5), a crucial internal standard in lipidomic studies. Its structural confirmation relies on a combination of sophisticated analytical techniques.

Structure Elucidation: Experimental Protocols and Data

The definitive identification of this compound's structure is achieved through a multi-pronged analytical approach, primarily involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

Experimental Protocol: Derivatization to FAMEs

-

Esterification: A sample of the purified fatty acid is dissolved in a solution of 2% sulfuric acid in methanol.

-

Heating: The mixture is heated at 60°C for one hour to facilitate the esterification reaction.

-

Extraction: After cooling, the FAMEs are extracted with n-hexane.

-

Washing: The hexane layer is washed with a 2% potassium bicarbonate solution and then with distilled water to remove any remaining acid and salts.

-

Drying and Concentration: The hexane extract is dried over anhydrous sodium sulfate and then concentrated under a stream of nitrogen.

GC-MS Analysis Protocol

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 150°C, ramped to 240°C at a rate of 4°C/min, and held for 10 minutes.

-

Injector Temperature: 250°C.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

Expected Mass Spectral Fragmentation Data for the Methyl Ester

The mass spectrum of the methyl ester of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 302. Characteristic fragment ions for polyunsaturated fatty acid methyl esters include:

| m/z | Fragment Identity | Interpretation |

| 302 | [M]⁺ | Molecular Ion |

| 271 | [M - 31]⁺ | Loss of a methoxy group (-OCH₃) |

| 79 | [C₆H₇]⁺ | A common fragment in methylene-interrupted polyenes |

| 91 | [C₇H₇]⁺ | Tropylium ion, indicative of rearrangement |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical environment of each proton and carbon atom in the molecule, which is essential for confirming the positions and cis (Z) stereochemistry of the double bonds.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified fatty acid is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer or equivalent.

-

¹H NMR Acquisition:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 12 ppm

-

-

¹³C NMR Acquisition:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 220 ppm

-

Expected NMR Spectral Data

The following table summarizes the predicted chemical shifts for the key protons and carbons in this compound.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ (C19) | ~0.97 (t) | ~14.3 |

| -CH₂-CH₃ (C18) | ~2.08 (quintet) | ~20.6 |

| =CH-CH₂-CH= (C6, C9, C12, C15) | ~2.81 (m) | ~25.6 |

| -CH₂-COOH (C2) | ~2.42 (t) | ~34.1 |

| -CH₂-CH₂-COOH (C3) | ~2.15 (m) | ~24.7 |

| Olefinic protons (-CH=CH-) | 5.30 - 5.45 (m) | 127.0 - 132.0 |

| -COOH | >10 (br s) | ~179.8 |

Note: "t" denotes a triplet, "quintet" a five-line multiplet, "m" a multiplet, and "br s" a broad singlet. The predicted values are based on established chemical shift ranges for polyunsaturated fatty acids.

Biological Context: Polyunsaturated Fatty Acid Signaling Pathways

This compound, as an n-3 PUFA, is expected to participate in or influence the complex signaling pathways of this fatty acid family. PUFAs are precursors to a vast array of signaling molecules, collectively known as eicosanoids (for 20-carbon PUFAs) and other oxylipins, which play critical roles in inflammation, immunity, and cellular communication.

The general workflow for the structural elucidation process is depicted below:

A key signaling cascade initiated by n-3 PUFAs is the synthesis of prostaglandins, leukotrienes, and lipoxins, which are potent lipid mediators. The diagram below illustrates the enzymatic conversion of an n-3 PUFA into these signaling molecules.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. The combination of GC-MS and NMR spectroscopy provides an unambiguous determination of its molecular structure, including the precise location and stereochemistry of its five double bonds. As a member of the n-3 polyunsaturated fatty acid family, this molecule is of significant interest for its potential role in biological signaling pathways, particularly those related to inflammation and immune response. Further research into its specific biological activities is warranted to fully understand its physiological significance.

The Enigmatic Pathway of C19:5 Polyunsaturated Fatty Acids in Marine Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the metabolic pathway of C19:5 polyunsaturated fatty acids (PUFAs) in marine invertebrates. While direct research on C19:5 PUFA is notably scarce, this document synthesizes current knowledge on the biosynthesis of odd-chain and polyunsaturated fatty acids to propose a hypothetical metabolic pathway. By examining the well-established roles of desaturase and elongase enzyme systems in the metabolism of common PUFAs, we extrapolate a potential route for the formation of this rare fatty acid. This guide provides a comprehensive overview of the theoretical underpinnings of C19:5 PUFA metabolism, detailed experimental protocols for its potential investigation, and visual representations of the proposed biochemical pathways and analytical workflows. The content herein is intended to serve as a foundational resource for researchers and professionals in marine biology, biochemistry, and pharmacology, aiming to stimulate further investigation into the occurrence and physiological significance of novel fatty acids in marine ecosystems.

Introduction: The Uncharted Territory of C19:5 PUFA

Marine invertebrates are a prolific source of novel and structurally diverse lipids, including a wide array of polyunsaturated fatty acids (PUFAs). These molecules are not only integral components of cellular membranes but also serve as precursors to potent signaling molecules that regulate a myriad of physiological processes. While extensive research has focused on even-chain PUFAs such as eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3), the metabolic pathways of odd-chain PUFAs, particularly the highly unsaturated C19:5, remain largely uncharacterized.

The presence of odd-chain fatty acids in marine organisms suggests the existence of specialized biosynthetic pathways. Unlike the more common even-chain fatty acids, which are typically initiated from the two-carbon precursor acetyl-CoA, the biosynthesis of odd-chain fatty acids commences with the three-carbon primer, propionyl-CoA. This fundamental difference points to unique enzymatic machinery and metabolic regulation.

This guide aims to bridge the knowledge gap by proposing a hypothetical metabolic pathway for C19:5 PUFA in marine invertebrates. By leveraging the well-documented mechanisms of fatty acid desaturation and elongation, we provide a theoretical framework to guide future research in this nascent field.

Proposed Metabolic Pathway of C19:5 PUFA

The biosynthesis of C19:5 PUFA in marine invertebrates is hypothesized to be a multi-step process involving a series of desaturation and elongation reactions, analogous to the pathways for even-chain PUFAs. The key distinction lies in the initial precursor.

2.1. Initiation with Propionyl-CoA

The synthesis of the odd-numbered carbon backbone of C19 fatty acids is initiated by the carboxylation of propionyl-CoA to form methylmalonyl-CoA. This is followed by a series of condensation reactions with malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex, to produce a saturated odd-chain fatty acid, likely pentadecanoic acid (15:0) or heptadecanoic acid (17:0).

2.2. Desaturation and Elongation Cascade

Once the odd-chain saturated fatty acid is formed, it enters a cascade of enzymatic modifications mediated by fatty acyl desaturases (Fads) and elongases of very long-chain fatty acids (Elovl).[1][2] These enzymes work in concert to introduce double bonds and extend the carbon chain.

A plausible pathway for the synthesis of C19:5 could proceed as follows:

-

Initial Desaturation: The saturated odd-chain fatty acid (e.g., 17:0) undergoes desaturation by a Δ9-desaturase to introduce the first double bond, yielding a monounsaturated fatty acid (e.g., 17:1n-8).

-

Elongation: An elongase enzyme adds a two-carbon unit from malonyl-CoA to the C17 fatty acid, resulting in a C19 fatty acid (e.g., 19:1n-8).

-

Sequential Desaturations and Elongations: A series of subsequent desaturation and elongation steps, catalyzed by specific desaturases (e.g., Δ5, Δ6, Δ8) and elongases, would introduce the remaining four double bonds to produce C19:5. The precise order of these reactions and the specific desaturases involved are yet to be determined and could vary between different invertebrate species.[3][4]

The following diagram illustrates a hypothetical pathway for C19:5 PUFA biosynthesis.

Quantitative Data on PUFAs in Marine Invertebrates

| Marine Invertebrate | EPA (20:5n-3) (%) | DHA (22:6n-3) (%) | Arachidonic Acid (20:4n-6) (%) | Other Notable PUFAs (%) | Reference |

| Yellowstripe Scad | 15.2 | 25.8 | 5.4 | - | [6] |

| Moonfish | 8.9 | 12.3 | 7.1 | ALA (18:3n-3): 10.1 | [6] |

| Longtail Shad | 20.1 | 10.5 | 8.2 | - | [6] |

| Sea Urchin | 10-20 | <5 | 5-15 | Non-methylene-interrupted FAs | [7] |

| Marine Bivalves | 15-25 | 10-20 | 2-8 | Non-methylene-interrupted FAs | [2] |

Experimental Protocols

Investigating the metabolic pathway of C19:5 PUFA requires a combination of lipid extraction, fatty acid analysis, and enzymatic assays. The following are detailed methodologies adapted from established protocols for PUFA analysis in marine invertebrates.

4.1. Lipid Extraction

A modified Folch or Bligh-Dyer method is recommended for the total lipid extraction from marine invertebrate tissues.[8][9][10]

-

Materials:

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Nitrogen gas cylinder

-

-

Procedure:

-

Weigh 1-2 g of fresh or frozen tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol.

-

Add 0.25 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture thoroughly and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Resuspend the lipid extract in a known volume of chloroform and store at -80°C until further analysis.

-

4.2. Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying fatty acids.[11][12][13][14]

-

Materials:

-

GC-MS system equipped with a flame ionization detector (FID) and a mass selective detector (MSD)

-

Capillary column (e.g., DB-23, SP-2560)

-

14% Boron trifluoride in methanol

-

Hexane (GC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

FAME standards

-

-

Procedure:

-

To the extracted lipid sample, add 2 mL of 14% BF3-methanol.

-

Incubate at 60°C for 30 minutes.

-

Cool the sample to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Inject an aliquot of the FAME solution into the GC-MS for analysis.

-

Identify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the fatty acids by comparing their peak areas with those of an internal standard.

-

The following diagram outlines the general workflow for fatty acid analysis.

Signaling Pathways

While specific signaling pathways involving C19:5 PUFA are unknown, it is plausible that, like other PUFAs, it or its derivatives could act as signaling molecules. PUFAs are known to influence membrane fluidity, modulate ion channel and enzyme activities, and serve as precursors for eicosanoids and other lipid mediators.[15][16]

Further research is required to determine if C19:5 PUFA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which would lead to the production of novel eicosanoid-like molecules with potential biological activities. The diagram below illustrates the general signaling cascade for well-studied PUFAs, which could be a starting point for investigating the potential roles of C19:5.

Conclusion and Future Directions

The metabolic pathway of C19:5 PUFA in marine invertebrates represents a compelling and unexplored area of lipid biochemistry. While this guide provides a hypothetical framework based on established principles of fatty acid metabolism, it underscores the urgent need for empirical research. Future investigations should focus on:

-

Screening for C19:5 PUFA: A systematic screening of diverse marine invertebrate species is necessary to identify organisms that produce significant quantities of C19:5 PUFA.

-

Enzyme Characterization: The identification and characterization of the specific desaturases and elongases involved in the C19:5 biosynthetic pathway are crucial.

-

Functional Genomics: Transcriptomic and proteomic analyses can help elucidate the regulatory networks governing the production of odd-chain PUFAs.

-

Biological Activity: Investigating the physiological roles and potential bioactivities of C19:5 PUFA and its derivatives will be essential for understanding its significance in marine ecosystems and its potential for pharmacological applications.

By addressing these research questions, the scientific community can begin to unravel the mysteries of this enigmatic fatty acid and unlock its potential for scientific discovery and drug development.

References

- 1. Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [OPEN ACCESS] Desaturases and elongases involved in polyunsaturated fatty acid biosynthesis in aquatic invertebrates: a comprehensive review | JSFS [jsfs.jp]

- 4. deepdyve.com [deepdyve.com]

- 5. Quantitative Determination of Fatty Acids in Marine Fish and Shellfish from Warm Water of Straits of Malacca for Nutraceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. mun.ca [mun.ca]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Development of gas chromatography analysis of fatty acids in marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. Polyunsaturated Fatty Acid Derived Signaling in Reproduction and Development: Insights From Caenorhabditis elegans and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulatory Activity of Polyunsaturated Fatty Acids in T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Technical Guide to the Physiological Function of Nonadecapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

Nonadecapentaenoic acid (19:5), a long-chain polyunsaturated fatty acid, represents a largely unexplored frontier in lipid biochemistry. Unlike its well-studied even-chain counterparts, the physiological significance of this odd-chain fatty acid remains poorly defined. This technical guide synthesizes the currently available, albeit limited, scientific information on nonadecapentaenoic acid. It delves into its known sources, particularly the novel isomer 5,8,11,14,17-cis-nonadecapentaenoic acid identified in the aquatic fungus Saprolegnia sp. 28YTF-1, and explores its potential physiological functions by drawing parallels with structurally and metabolically related fatty acids. This document aims to provide a foundational resource for researchers and professionals in drug development, highlighting the knowledge gaps and potential avenues for future investigation into the therapeutic and physiological roles of this rare fatty acid.

Introduction: The Obscure Member of the PUFA Family

Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and precursors to potent signaling molecules that regulate a myriad of physiological processes, including inflammation, cardiovascular function, and neurological health. While the roles of even-chain PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-established, odd-chain PUFAs like nonadecapentaenoic acid (19:5) have received scant attention in the scientific literature. This guide addresses the current state of knowledge regarding the physiological functions of nonadecapentaenoic acid, acknowledging the significant research gaps that currently exist.

Known Sources and Biosynthesis of Nonadecapentaenoic Acid

The primary documented source of a specific isomer of nonadecapentaenoic acid is the aquatic filamentous fungus, Saprolegnia sp. 28YTF-1. This organism has been found to produce 5,8,11,14,17-cis-nonadecapentaenoic acid (19:5ω2)[1]. The biosynthesis of this novel odd-chain PUFA is thought to occur when the fungus is cultured with odd-chain saturated fatty acid precursors, such as pentadecanoic acid (15:0).

The proposed biosynthetic pathway in Saprolegnia sp. 28YTF-1 suggests a series of elongation and desaturation steps that parallel the known pathways for even-chain PUFAs.[1]

Potential Physiological Functions: An Extrapolation from Related Fatty Acids

Direct experimental evidence for the physiological functions of nonadecapentaenoic acid is currently lacking. However, by examining the well-documented roles of other odd-chain and polyunsaturated fatty acids, we can hypothesize potential areas of biological activity.

Potential Anti-Inflammatory and Pro-Resolving Activities

Long-chain n-3 PUFAs, such as EPA and DHA, are known to exert potent anti-inflammatory effects. They compete with the pro-inflammatory n-6 PUFA arachidonic acid (AA) for incorporation into cell membranes and for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to the production of less inflammatory eicosanoids and the generation of specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively orchestrate the resolution of inflammation.

Given that 5,8,11,14,17-cis-nonadecapentaenoic acid is an n-3 PUFA (as indicated by the position of the final double bond), it is plausible that it could share similar anti-inflammatory properties.

Potential Anti-Proliferative and Anti-Cancer Activities

Several polyunsaturated fatty acids have demonstrated anti-proliferative effects in various cancer cell lines. For instance, EPA has been shown to induce apoptosis and inhibit the proliferation of pancreatic cancer cells. Odd-chain saturated fatty acids, such as pentadecanoic acid (C15:0), have also been reported to have anti-cancer properties. It is therefore conceivable that nonadecapentaenoic acid, possessing both odd-chain and polyunsaturated characteristics, could exhibit similar anti-proliferative activities.

Incorporation into Cellular Lipids and Membrane Fluidity

The incorporation of PUFAs into the phospholipid bilayer of cell membranes is crucial for maintaining membrane fluidity and function. The presence of an odd-chain fatty acid could potentially influence membrane properties in a unique way compared to its even-chain counterparts.

Quantitative Data from Related Fatty Acids

To provide a framework for potential biological potency, the following table summarizes quantitative data for the anti-proliferative effects of related fatty acids on cancer cell lines. It is crucial to note that this data is not for nonadecapentaenoic acid and serves only as a comparative reference.

| Fatty Acid | Cell Line | Effect | Concentration/IC50 |

| Eicosapentaenoic Acid (EPA) | Pancreatic cancer cell lines (Mia PaCa-2, BXPC-3, Panc-1, L3.6pl) | Decreased proliferation | Significant decrease at 100 µM |

| Pentadecanoic Acid (C15:0) | HL-60 (Human promyelocytic leukemia cells) | Inhibition of proliferation | IC50 of 68 µM |

Experimental Protocols

The study of nonadecapentaenoic acid necessitates robust analytical methods for its extraction, identification, and quantification, as well as cellular assays to determine its biological activity.

Extraction and Analysis of Nonadecapentaenoic Acid from Biological Samples

Objective: To extract total lipids from a biological sample and analyze the fatty acid composition, including the identification and quantification of nonadecapentaenoic acid.

Methodology:

-

Lipid Extraction (Folch Method):

-

Homogenize the biological sample (e.g., fungal biomass, cell pellet) in a chloroform:methanol (2:1, v/v) solution.

-

Agitate the mixture thoroughly and allow for phase separation.

-

Collect the lower organic phase containing the lipids.

-

Wash the organic phase with a saline solution to remove non-lipid contaminants.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a solution of methanol and a catalyst (e.g., sulfuric acid or boron trifluoride).

-

Heat the mixture to facilitate the conversion of fatty acids to their corresponding methyl esters.

-

Extract the FAMEs with a non-polar solvent such as hexane.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid separation).

-

Separate the FAMEs based on their volatility and polarity.

-

Detect and identify the individual FAMEs using a mass spectrometer. The mass spectrum of the nonadecapentaenoic acid methyl ester will provide a unique fragmentation pattern for its identification.

-

Quantify the amount of nonadecapentaenoic acid by comparing its peak area to that of a known internal standard.

-

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of nonadecapentaenoic acid on a cancer cell line.

Methodology:

-

Cell Culture:

-

Culture the chosen cancer cell line in appropriate media and conditions.

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of purified nonadecapentaenoic acid in a suitable solvent (e.g., ethanol or DMSO).

-

Treat the cells with a range of concentrations of nonadecapentaenoic acid. Include a vehicle control (solvent only).

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (e.g., MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Future Directions and Conclusion

The physiological function of nonadecapentaenoic acid remains a significant unknown in the field of lipid biochemistry. The discovery of a natural source and a specific isomer provides a critical starting point for future research. The immediate priorities for advancing our understanding of this novel fatty acid include:

-

Isolation and Purification: Developing methods to isolate and purify sufficient quantities of 5,8,11,14,17-cis-nonadecapentaenoic acid for in vitro and in vivo studies.

-

In Vitro Functional Assays: Systematically evaluating its effects on inflammatory pathways, cell proliferation in various cancer cell lines, and its incorporation into cell membranes.

-

Metabolic Studies: Investigating its metabolism in mammalian systems to determine if it is converted to other bioactive molecules.

-

In Vivo Studies: Once sufficient quantities are available and preliminary in vitro data is promising, conducting animal studies to assess its physiological effects in models of inflammation, cancer, and metabolic diseases.

References

An In-depth Technical Guide to 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid in Marine Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid (NPA), a C19:5 n-3 polyunsaturated fatty acid (PUFA), represents a rare yet significant lipid molecule within marine ecosystems. While not as extensively studied as its eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) counterparts, NPA's unique odd-chain structure suggests distinct biosynthetic origins and potential biological activities of interest to marine science and drug development. This guide provides a comprehensive overview of the current understanding of NPA in marine environments, detailing its likely sources, biosynthesis, and methods for its analysis. Although quantitative data and specific biological roles are still emerging, this document consolidates the available information to serve as a foundational resource for further research and exploration of this unusual marine lipid.

Introduction

The marine environment is a rich reservoir of unique lipid molecules, many of which possess potent biological activities. Among these are the polyunsaturated fatty acids (PUFAs), which are crucial components of marine food webs and hold significant promise for pharmaceutical and nutraceutical applications. While the even-chain n-3 PUFAs, EPA (C20:5) and DHA (C22:6), have been the subject of extensive research, the roles and prevalence of odd-chain PUFAs, such as this compound (C19:5 n-3), are less understood. This technical guide aims to synthesize the current knowledge on this specific C19:5 PUFA, focusing on its presence, biosynthesis, and ecological significance in marine ecosystems.

Occurrence and Distribution in Marine Ecosystems

Direct quantitative data for this compound in marine organisms is sparse in publicly available literature. However, the presence of odd-chain fatty acids, including C19 PUFAs, has been reported in various marine life forms, suggesting a widespread, albeit likely low-level, distribution.

Primary Producers: The primary producers of most PUFAs in the marine food web are microalgae.[1] While specific quantification of C19:5 is rare, studies on the fatty acid profiles of dinoflagellates and haptophytes have revealed the presence of other unusual PUFAs, such as octadecapentaenoic acid (18:5n-3).[2] The biosynthesis of these unique fatty acids in microalgae suggests that these organisms are the most probable primary source of C19:5 n-3. Marine bacteria and certain fungi are also known producers of a variety of rare and unusual fatty acids and may contribute to the pool of C19 PUFAs in marine sediments and the broader food web.[1][3]

Marine Invertebrates: Marine invertebrates, through their diet and potential for bioconversion, can accumulate a diverse array of fatty acids. Thraustochytrids, a group of marine protists, are known to produce odd-chain PUFAs, including C21 compounds.[4] It is plausible that invertebrates grazing on these microorganisms could incorporate and modify these fatty acids, leading to the presence of C19:5 in their tissues. Deep-sea invertebrates have been found to contain a variety of uncommon fatty acids, highlighting the unique lipid compositions in these ecosystems.[5]

Higher Trophic Levels: The transfer of fatty acids through the marine food web is a fundamental ecological process.[6] While it is expected that C19:5 n-3 would be transferred to higher trophic levels, its relatively low abundance in primary producers likely results in minimal accumulation in larger fish and marine mammals. Further detailed lipidomic studies are required to confirm its presence and concentration in these organisms.

Quantitative Data: To date, specific quantitative data for this compound in various marine organisms is not widely available in peer-reviewed literature. The following table is a template that can be populated as more research becomes available. For context, data on a related odd-chain PUFA is included.

| Marine Organism | Tissue/Sample Type | This compound (C19:5 n-3) Concentration (% of total fatty acids) | Reference |

| Thraustochytrid strain TC 04 | Whole cell | C21:5ω5: 3.5% | [4] |

| Thraustochytrid strain TC 04 | Whole cell | C21:4ω7: 4.1% | [4] |

| Marine Sediments (Shatt Al-Arab Estuary) | Surface sediment | C19: 0.87-3.29% |

Biosynthesis

The biosynthesis of odd-chain fatty acids like NPA is distinct from the more common even-chain fatty acid synthesis. It is proposed that propionyl-CoA, instead of acetyl-CoA, serves as the primer for fatty acid synthesis, leading to the formation of an odd-numbered carbon chain.

A potential biosynthetic pathway for odd-chain PUFAs in organisms like thraustochytrids involves the use of propionyl-CoA as a starting unit in the fatty acid synthase (FAS) or polyketide synthase (PKS) pathway. Subsequent desaturation and elongation steps would then introduce the five double bonds at the specific positions.

References

- 1. Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Lipids of Prokaryotic Origin at the Base of Marine Food Webs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Odd-chain polyunsaturated fatty acids in thraustochytrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of Deep-Sea Ecosystems Using Marker Fatty Acids: Sources of Essential Polyunsaturated Fatty Acids in Abyssal Megafauna [mdpi.com]

- 6. Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Bioactivity of C19:5 Fatty Acids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research on the bioactivity of C19:5 fatty acids is currently in its nascent stages. This document summarizes the limited preliminary findings and provides a framework for future investigation based on the established understanding of polyunsaturated fatty acids (PUFAs). The information presented herein should be considered foundational and not exhaustive.

Introduction

Polyunsaturated fatty acids (PUFAs) are critical components of cellular lipids and play vital roles in various physiological processes, including inflammation, cell signaling, and membrane fluidity. While extensive research has focused on common PUFAs such as eicosapentaenoic acid (EPA, C20:5) and docosahexaenoic acid (DHA, C22:6), the bioactivity of rarer fatty acids, including the C19:5 backbone, remains largely unexplored. This technical guide consolidates the sparse preliminary data on C19:5 fatty acid bioactivity, offering a starting point for researchers and professionals in drug development.

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the specific bioactivities of C19:5 fatty acids. The primary available research focuses on the metabolic fate of a C19:5 isomer in a cellular model.

Table 1: Metabolic Conversion of an Exogenous C19:5 Fatty Acid in a Rat Liver Cell Line

| Cell Line | Exogenous Fatty Acid | Observed Metabolites | Reference |

| BRL-3A (Rat Liver) | 19:5n-2 | 21:5n-2, 21:6n-2, 23:5n-2, 23:6n-2 | [1][2] |

This study indicates that mammalian cells can take up and metabolize at least one isomer of C19:5, elongating and desaturating it into longer-chain PUFAs.[1][2]

Experimental Protocols

Detailed experimental protocols specifically for C19:5 bioactivity are not yet established in the literature. However, based on the study by Nakano et al. (2000), a general methodology for investigating the cellular metabolism of exogenous fatty acids can be outlined.

Protocol: Cellular Uptake and Metabolism of Exogenous C19:5 Fatty Acid

This protocol is a generalized representation based on standard cell culture and fatty acid analysis techniques.

1. Cell Culture and Treatment:

- Culture a suitable cell line (e.g., BRL-3A rat liver cells) in an appropriate growth medium until a desired confluency is reached.

- Prepare a stock solution of the specific C19:5 fatty acid isomer of interest, typically complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake.

- Incubate the cells with the C19:5-BSA complex at various concentrations and for different time points.

2. Lipid Extraction:

- After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining extracellular fatty acids.

- Harvest the cells and extract total lipids using a standard method, such as the Bligh and Dyer method, which employs a chloroform/methanol/water solvent system.

3. Fatty Acid Analysis:

- Saponify the extracted lipids to release the fatty acids from their complex forms (e.g., triglycerides, phospholipids).

- Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

- Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the original C19:5 fatty acid and its metabolites.

Potential Signaling Pathways and Experimental Workflows

Direct evidence for signaling pathways modulated by C19:5 fatty acids is currently unavailable. However, based on the known mechanisms of other PUFAs, several potential pathways can be hypothesized. The metabolic conversion of C19:5 to longer-chain fatty acids suggests that its biological effects might be mediated by these metabolites.

Below are diagrams representing a hypothetical experimental workflow for investigating C19:5 bioactivity and a potential metabolic pathway.

The following diagram illustrates the potential metabolic fate of a C19:5 fatty acid within a cell, based on the findings of Nakano et al. (2000) and general fatty acid metabolism pathways.

Conclusion and Future Directions

The study of C19:5 fatty acid bioactivity is an emerging field with the potential for novel discoveries in lipid biology and pharmacology. The preliminary evidence that a C19:5 isomer can be metabolized by mammalian cells opens the door to further investigation into its physiological roles.

Future research should focus on:

-

Identifying natural sources of C19:5 fatty acids, with marine organisms being a promising area of exploration.

-

Synthesizing various C19:5 isomers to enable systematic biological testing.

-

Conducting in-depth in vitro studies to elucidate the anti-inflammatory, anti-proliferative, and other potential bioactivities of C19:5 and its metabolites.

-

Utilizing transcriptomic and proteomic approaches to identify the specific enzymes and signaling pathways affected by C19:5.

-

Progressing to in vivo models to validate the physiological relevance of any observed in vitro effects.

This preliminary guide serves as a call to action for the scientific community to further investigate the intriguing potential of C19:5 fatty acids.

References

Methodological & Application